9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole derivative, followed by the formation of the triazoloquinazoline ring system through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce different tetrahydroquinazoline forms .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms .
Biology
Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents .
Medicine
In medicine, research focuses on the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate specific molecular pathways is of particular interest .
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Triazoloquinazoline derivatives: Compounds with similar triazoloquinazoline structures are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
9-(1-ethyl-3-methylpyrazol-4-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H18N6O/c1-3-20-7-10(9(2)19-20)14-13-11(5-4-6-12(13)22)18-15-16-8-17-21(14)15/h7-8,14H,3-6H2,1-2H3,(H,16,17,18) |
InChI Key |
GNEWMYWODRKGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
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